molecular formula C17H23ClO3 B8489076 4-(Chlorocarbonyl)phenyl decanoate CAS No. 61097-00-5

4-(Chlorocarbonyl)phenyl decanoate

Cat. No.: B8489076
CAS No.: 61097-00-5
M. Wt: 310.8 g/mol
InChI Key: ZRWOHONCJGCUOE-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)phenyl decanoate is an ester compound featuring a phenyl group substituted with a chlorocarbonyl (-COCl) functional group at the para position, esterified with decanoic acid (a 10-carbon fatty acid). Chlorocarbonyl groups are highly reactive, enabling participation in amidation or esterification reactions, while the decanoate ester moiety enhances lipophilicity, a critical feature in prodrug design for sustained drug release .

Properties

CAS No.

61097-00-5

Molecular Formula

C17H23ClO3

Molecular Weight

310.8 g/mol

IUPAC Name

(4-carbonochloridoylphenyl) decanoate

InChI

InChI=1S/C17H23ClO3/c1-2-3-4-5-6-7-8-9-16(19)21-15-12-10-14(11-13-15)17(18)20/h10-13H,2-9H2,1H3

InChI Key

ZRWOHONCJGCUOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The following compounds share structural or functional similarities with 4-(Chlorocarbonyl)phenyl decanoate:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Primary Application
Haloperidol Decanoate 74050-97-8 C₃₆H₄₇ClFNO₃ 721.80 Decanoate ester, piperidinyl, fluorophenyl Long-acting antipsychotic prodrug
Zuclopenthixol Decanoate 58045-23-1 C₃₂H₄₁ClNOS₂ 582.25 Decanoate ester, thioxanthene, piperazinyl Antipsychotic depot formulation
Methyl 4-(chlorocarbonyl)benzoate 7377-26-6 C₉H₇ClO₃ 198.60 Chlorocarbonyl, methyl ester Chemical synthesis intermediate
Haloperidol Decanoate EP Impurity D 1797008-46-8 C₄₂H₅₄Cl₂N₂O₄ 721.80 Decanoate ester, bis-piperidinyl, chlorophenyl Pharmaceutical impurity

Physicochemical and Pharmacological Properties

  • Reactivity: The chlorocarbonyl group in Methyl 4-(chlorocarbonyl)benzoate facilitates nucleophilic substitution, making it useful in polymer and nanocomposite synthesis (e.g., surface modification of nanosilica ). In contrast, Haloperidol Decanoate’s decanoate ester hydrolyzes slowly in vivo, enabling sustained release over weeks .
  • Lipophilicity: Decanoate esters (e.g., Haloperidol, Zuclopenthixol) exhibit logP values >5, enhancing depot formation in muscle tissue. Chlorocarbonyl-containing compounds like Methyl 4-(chlorocarbonyl)benzoate are less lipophilic (logP ~2.5) due to their smaller ester groups .
  • Stability: Chlorocarbonyl derivatives are moisture-sensitive, requiring anhydrous handling . Pharmaceutical decanoate esters are stabilized by fatty acid chains, resisting rapid enzymatic degradation .

Research Findings and Challenges

  • Synthetic Challenges: Decanoate esterification of complex molecules (e.g., Haloperidol) requires precise control to avoid impurities like Haloperidol Decanoate EP Impurity D, a dimeric byproduct .
  • Thermal Properties: Chlorocarbonyl-modified nanosilica increases the glass transition temperature (Tg) of bismaleimide composites by 15–20°C, demonstrating enhanced thermal stability .
  • Regulatory Considerations: Impurities in decanoate prodrugs must be tightly controlled (<0.1% per ICH guidelines), necessitating advanced analytical methods for detection .

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